molecular formula C29H39BrFN3O5 B1665309 Atopaxar hydrobromide CAS No. 474544-83-7

Atopaxar hydrobromide

Número de catálogo B1665309
Número CAS: 474544-83-7
Peso molecular: 608.5 g/mol
Clave InChI: UNMBLVOFOAGGCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atopaxar hydrochloride is used in the Treatment of Cardiovascular Disorders.

Aplicaciones Científicas De Investigación

1. Application in Acute Coronary Syndromes (ACS)

Atopaxar hydrobromide, also known as E5555, has been studied for its application in treating patients with acute coronary syndromes (ACS). Research demonstrates that atopaxar, a reversible protease-activated receptor-1 (PAR-1) thrombin receptor antagonist, can significantly reduce early ischemia in ACS patients as observed on Holter monitoring. This effect is achieved without a notable increase in major or minor bleeding, highlighting its potential utility in this context (O'Donoghue et al., 2011).

2. Efficacy in Coronary Artery Disease (CAD)

Atopaxar has also been investigated in the treatment of patients with coronary artery disease (CAD). The LANCELOT–CAD trial, a phase II study, evaluated the safety and tolerability of prolonged therapy with atopaxar in subjects with CAD. The trial found that atopaxar led to platelet inhibition and a reduction in minor bleeding. However, there was no significant difference in major bleeding events between the atopaxar and placebo groups (Wiviott et al., 2011).

3. Impact on Biomarkers of Inflammation and Platelet Activation

Research into atopaxar's effects on biomarkers of inflammation and platelet activation reveals complex interactions. The LANCELOT-CAD trial noted that atopaxar decreased the concentration of sCD40L, a marker of platelet activation. However, it did not demonstrate a broad anti-inflammatory effect in patients with stable CAD. Atopaxar increased the concentration of other markers like Lp-PLA2 and IL-18, but the clinical relevance of these findings remains uncertain and warrants further investigation (O'Donoghue et al., 2012).

4. General Observations on Safety and Tolerability

Atopaxar's general safety and tolerability have been a focal point in various studies. It has been generally well-tolerated in clinical trials, with some observations of transient elevations in liver enzymes and QTc prolongation at higher doses. While it may promote minor bleeding complications, atopaxar does not appear to significantly increase the risk of major bleeding. These findings suggest potential benefits for patients at high risk for recurrent ischemic events (Wurster & May, 2012).

Propiedades

IUPAC Name

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMBLVOFOAGGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39BrFN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915664
Record name 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atopaxar hydrobromide

CAS RN

474550-69-1, 943239-67-6
Record name Atopaxar hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474550691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATOPAXAR HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D2WJ7U0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atopaxar hydrobromide
Reactant of Route 2
Atopaxar hydrobromide
Reactant of Route 3
Reactant of Route 3
Atopaxar hydrobromide
Reactant of Route 4
Reactant of Route 4
Atopaxar hydrobromide
Reactant of Route 5
Atopaxar hydrobromide
Reactant of Route 6
Reactant of Route 6
Atopaxar hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.